molecular formula C11H13N3 B1613045 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile CAS No. 857283-87-5

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Cat. No.: B1613045
CAS No.: 857283-87-5
M. Wt: 187.24 g/mol
InChI Key: NBANRNWRIHAGBJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 involves binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to increased levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels.

Cellular Effects

This compound affects various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP-4 by this compound can enhance insulin signaling pathways, leading to improved glucose uptake by cells . Additionally, this compound may affect the expression of genes involved in glucose metabolism, further contributing to its hypoglycemic effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. As mentioned earlier, it inhibits DPP-4 by binding to its active site . This binding prevents the enzyme from cleaving incretin hormones, thereby prolonging their activity. The prolonged activity of incretin hormones leads to increased insulin secretion and improved glucose homeostasis. Additionally, this compound may interact with other enzymes and proteins, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound may lead to sustained inhibition of DPP-4 and other related enzymes, resulting in long-term hypoglycemic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DPP-4 and improves glucose metabolism without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, where the hypoglycemic effects plateau at certain dosages, indicating a saturation point for DPP-4 inhibition.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism . The inhibition of DPP-4 by this compound leads to increased levels of incretin hormones, which enhance insulin secretion and glucose uptake. Additionally, this compound may affect other metabolic pathways, including those involved in lipid metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in glucose metabolism. The subcellular localization of this compound can influence its overall biochemical effects and therapeutic potential.

Preparation Methods

The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with 2,3-butanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives. Sodium borohydride is often used as a reducing agent.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Major products formed from these reactions include quinoxaline derivatives, tetrahydroquinoxalines, and various substituted quinoxalines .

Comparison with Similar Compounds

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and chemical reactivity .

Properties

IUPAC Name

1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANRNWRIHAGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640198
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-87-5
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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